molecular formula C19H19ClINO2S B306326 1-{4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzothioyl}pyrrolidine

1-{4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzothioyl}pyrrolidine

Cat. No. B306326
M. Wt: 487.8 g/mol
InChI Key: GVRFTOMGMKJRDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzothioyl}pyrrolidine is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in several areas of study. In

Mechanism of Action

The mechanism of action of 1-{4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzothioyl}pyrrolidine is not fully understood. However, studies have suggested that this compound may exert its effects through the induction of oxidative stress and the activation of the caspase pathway. Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
1-{4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzothioyl}pyrrolidine has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and activate the caspase pathway. This compound has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine.

Advantages and Limitations for Lab Experiments

One advantage of using 1-{4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzothioyl}pyrrolidine in lab experiments is its high sensitivity and selectivity for detecting ROS. This makes it a valuable tool for studying oxidative stress in biological systems. Additionally, this compound has shown promising results as a potential anticancer agent.
One limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to work with in certain experimental settings. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Future Directions

There are several future directions for research involving 1-{4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzothioyl}pyrrolidine. One area of study involves further exploring its potential as an anticancer agent. This could involve testing the compound in different cancer cell lines and animal models to determine its efficacy and safety.
Another area of study involves further investigating the mechanism of action of this compound. This could involve studying its effects on different enzymes and pathways involved in oxidative stress and apoptosis.
Finally, future research could focus on developing new methods for synthesizing this compound that improve its solubility and purity. This could make it easier to work with in experimental settings and improve its potential for use in scientific research.

Synthesis Methods

The synthesis of 1-{4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzothioyl}pyrrolidine has been achieved using several methods. One of the most commonly used methods involves the reaction of 1-methyl-1H-pyrrole-2-carboxylic acid with 4-(2-chlorobenzyloxy)-3-iodo-5-methoxybenzoyl chloride in the presence of triethylamine. This method yields a white solid with a purity of approximately 95%.

Scientific Research Applications

1-{4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzothioyl}pyrrolidine has shown potential for various scientific research applications. One area of study involves its use as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. This compound has been shown to be highly sensitive and selective for detecting ROS, making it a valuable tool for studying oxidative stress in biological systems.
Another area of study involves the use of this compound as a potential anticancer agent. Studies have shown that 1-{4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzothioyl}pyrrolidine can induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

properties

Product Name

1-{4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzothioyl}pyrrolidine

Molecular Formula

C19H19ClINO2S

Molecular Weight

487.8 g/mol

IUPAC Name

[4-[(2-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]-pyrrolidin-1-ylmethanethione

InChI

InChI=1S/C19H19ClINO2S/c1-23-17-11-14(19(25)22-8-4-5-9-22)10-16(21)18(17)24-12-13-6-2-3-7-15(13)20/h2-3,6-7,10-11H,4-5,8-9,12H2,1H3

InChI Key

GVRFTOMGMKJRDS-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)C(=S)N2CCCC2)I)OCC3=CC=CC=C3Cl

Canonical SMILES

COC1=C(C(=CC(=C1)C(=S)N2CCCC2)I)OCC3=CC=CC=C3Cl

Origin of Product

United States

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